molecular formula C20H25N3O3 B2516971 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-methoxyphenyl)ethanone CAS No. 2097894-05-6

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-methoxyphenyl)ethanone

Cat. No. B2516971
CAS RN: 2097894-05-6
M. Wt: 355.438
InChI Key: YBAOBDDFOAQLSY-UHFFFAOYSA-N
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Description

The compound 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-methoxyphenyl)ethanone is a synthetic organic molecule that appears to be related to a class of compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed in the papers may offer insights into its synthesis, molecular structure, and potential chemical reactions and properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, typically starting with the formation of a piperidine derivative followed by various functionalization reactions. For example, the synthesis of novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives involves characterizing the final products by 1H NMR, IR, mass spectral, and elemental analysis . This suggests that similar analytical techniques could be employed to confirm the structure of 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-methoxyphenyl)ethanone.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, and NMR studies are crucial for understanding their conformation. For instance, a related compound, 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, was found to exist in a chair conformation with equatorial orientation of all substituents . This information is valuable as it can be inferred that the compound may also exhibit a specific conformation that could be elucidated using NMR spectroscopy.

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives can be influenced by the substituents attached to the piperidine ring. The presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity in various chemical reactions. For example, compounds with halogen substituents at the para position on the phenyl ring showed excellent in vitro potency against human leukemia cells . This implies that the methoxy and dimethylpyrimidinyl groups in the compound of interest may also confer specific reactivity patterns that could be explored in biological assays.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized by their solubility, melting point, and stability. The antiallergy activity of structurally related compounds was evaluated, and some analogues showed potent activity . This suggests that the compound may also possess specific physical and chemical properties that contribute to its biological activity, which could be assessed using similar in vitro assays.

Scientific Research Applications

Microwave Assisted Synthesis and Antibacterial Activity

Microwave-assisted synthesis techniques have been applied to compounds containing piperidine and pyrimidine moieties for their potential antibacterial activities. For instance, the synthesis of piperidine-containing pyrimidine imines and thiazolidinones under microwave irradiation showed promising antibacterial activities. These compounds were evaluated for their effectiveness against various bacteria, showcasing the potential of microwave-assisted synthesis in accelerating the production of bioactive compounds with significant antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).

Antibacterial Properties of Piperazinyl Oxazolidinones

Another study focused on the antibacterial properties of piperazinyl oxazolidinones containing heteroaromatic rings. These compounds exhibited potent activity against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus. The structural modification of the piperazinyl ring with different heteroaromatic rings significantly influenced their antibacterial efficacy, demonstrating the importance of structural optimization in the development of new antibacterial agents (Tucker et al., 1998).

Novel Synthesis Routes for Piperidine-Related Alkaloids

Research on the synthesis of trans-2,6-disubstituted piperidine-related alkaloids highlights innovative approaches to generating complex structures useful in various scientific applications. A novel synthetic route involving C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester as a precursor demonstrates the versatility of synthetic chemistry in accessing structurally complex alkaloids, which could have implications in pharmaceutical research and development (Takahata, Saito, & Ichinose, 2006).

properties

IUPAC Name

1-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(3-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-14-10-15(2)22-20(21-14)26-18-8-5-9-23(13-18)19(24)12-16-6-4-7-17(11-16)25-3/h4,6-7,10-11,18H,5,8-9,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAOBDDFOAQLSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)CC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-(3-methoxyphenyl)ethanone

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